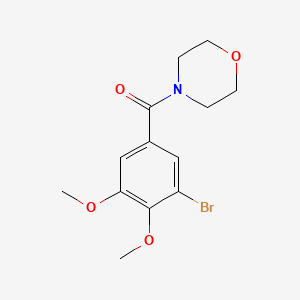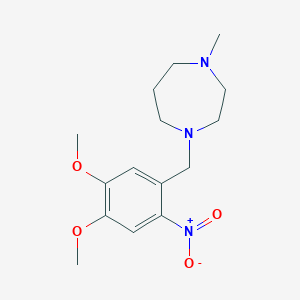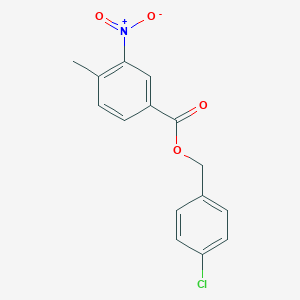
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide, also known as BBF 2066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth and survival. N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell growth and proliferation.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and neuroprotective effects. N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has several advantages for lab experiments, including its high potency and selectivity for specific cellular pathways. However, N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 also has some limitations, including its complex synthesis method and potential toxicity at high doses. Careful consideration should be given to the appropriate dosage and administration of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of new derivatives of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 may lead to the discovery of compounds with even greater potency and selectivity for specific cellular pathways.
Métodos De Síntesis
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 can be synthesized using a multi-step process that involves the condensation of 2-aminobenzothiazole with 5-bromo-2-furoic acid. The resulting intermediate is then subjected to various chemical reactions, including cyclization and acylation, to yield the final product. The synthesis of N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 is a complex process that requires specialized knowledge and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been studied for its potential applications in various scientific research fields, including cancer biology, neurobiology, and immunology. In cancer biology, N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurobiology, N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-2,1,3-benzothiadiazol-4-yl-5-bromo-2-furamide 2066 has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S/c12-9-5-4-8(17-9)11(16)13-6-2-1-3-7-10(6)15-18-14-7/h1-5H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGNISGYPUWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-bromofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)



![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)
